molecular formula C26H18N5NaO5S2 B1630104 C.I. Direct Orange 32, monosodium salt CAS No. 5915-59-3

C.I. Direct Orange 32, monosodium salt

Cat. No.: B1630104
CAS No.: 5915-59-3
M. Wt: 567.6 g/mol
InChI Key: WRIVFXCGODXTEG-CWJMRTADSA-M
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Description

C.I. Direct Orange 32, monosodium salt (CID 160798) is a high-purity monoazo dye supplied for advanced chemical and industrial research . With the molecular formula C₂₆H₁₉N₅O₅S₂•Na, this compound features a characteristic monoazo (-N=N-) chromophore group, which is central to its light-absorption properties and application in dyeing processes . Azo dyes like Direct Orange 32 represent the most significant class of synthetic colorants, accounting for over 60% of all commercial dyes, making them critical subjects for research in textile finishing, material science, and environmental chemistry . Researchers utilize this specific dye to investigate interactions between colorants and various substrates, as well as the thermodynamics of dye-surfactant complex formation, which is crucial for understanding and improving leveling performance in industrial dyeing applications . Its structural identity is confirmed with the SMILES notation: CC1=C(C2=C(C=C1)N=C(S2)C3=CC=C(C=C3)NN=C4C=CC(=O)C(=NNC5=CC=CC=C5)C4=O)S(=O)(=O)O . This product is intended for research purposes only by qualified professionals in a controlled laboratory setting. It is not intended for diagnostic, therapeutic, or personal use. Proper personal protective equipment should be worn, and safe laboratory handling procedures must be followed.

Properties

CAS No.

5915-59-3

Molecular Formula

C26H18N5NaO5S2

Molecular Weight

567.6 g/mol

IUPAC Name

sodium;2-[4-[(2E)-2-[(5E)-4,6-dioxo-5-(phenylhydrazinylidene)cyclohex-2-en-1-ylidene]hydrazinyl]phenyl]-6-methyl-1,3-benzothiazole-7-sulfonate

InChI

InChI=1S/C26H19N5O5S2.Na/c1-15-7-12-20-24(25(15)38(34,35)36)37-26(27-20)16-8-10-18(11-9-16)28-30-19-13-14-21(32)22(23(19)33)31-29-17-5-3-2-4-6-17;/h2-14,28-29H,1H3,(H,34,35,36);/q;+1/p-1/b30-19+,31-22+;

InChI Key

WRIVFXCGODXTEG-CWJMRTADSA-M

SMILES

CC1=C(C2=C(C=C1)N=C(S2)C3=CC=C(C=C3)NN=C4C=CC(=O)C(=NNC5=CC=CC=C5)C4=O)S(=O)(=O)[O-].[Na+]

Isomeric SMILES

CC1=C(C2=C(C=C1)N=C(S2)C3=CC=C(C=C3)N/N=C/4\C=CC(=O)/C(=N\NC5=CC=CC=C5)/C4=O)S(=O)(=O)[O-].[Na+]

Canonical SMILES

CC1=C(C2=C(C=C1)N=C(S2)C3=CC=C(C=C3)NN=C4C=CC(=O)C(=NNC5=CC=CC=C5)C4=O)S(=O)(=O)[O-].[Na+]

Other CAS No.

5915-59-3

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares key attributes of C.I. Direct Orange 32, monosodium salt (inferred) with structurally related azo dyes:

Compound CAS Molecular Formula Class Key Applications Toxicity/Regulatory Notes
C.I. Direct Orange 32 (inferred) N/A Likely C₃₁H₂₀N₄NaO₇S₂* Direct Dye Textile dyeing Limited data; presumed similar to Direct Orange 34
C.I. Direct Orange 34 12222-37-6 C₂₆H₁₈N₄NaO₁₀S₂ Direct Dye Cotton, paper Contains nitro groups; potential environmental persistence
C.I. Acid Orange 7 633-96-5 C₁₆H₁₁N₂NaO₄S Acid Dye Wool, silk, food additives Mutagenic and reproductive effects observed in toxicology studies
C.I. Acid Orange 12 1934-20-9 C₁₆H₁₁N₂NaO₄S Acid Dye Food coloring (e.g., gardenia extract) High stability (color retention ≥400 units)
C.I. Acid Orange 3 Not explicitly listed Not provided Acid Dye Textiles, leather Associated with nonneoplastic kidney lesions in rodent studies

*Hypothetical formula based on analogs like Direct Orange 33.

Key Research Findings

  • Toxicity Profiles :

    • C.I. Acid Orange 7 : Classified as a mutagen and reproductive effector, with sodium salt forms requiring careful handling .
    • C.I. Acid Orange 3 : Induced kidney lesions in F344/N rats and B6C3F1 mice during NTP studies, highlighting species-specific sensitivity .
    • C.I. Acid Orange 12 : Derived from natural sources (gardenia fruit), it is marketed as a safer alternative for food applications but shares structural similarities with synthetic azo dyes .
  • Regulatory Status :

    • Acid dyes like C.I. Acid Orange 7 are listed in the EPA’s inert ingredients inventory, subject to strict usage guidelines due to toxicity concerns .
    • Direct dyes such as C.I. Direct Orange 34 may face restrictions under REACH due to nitro group persistence in ecosystems .
  • Physicochemical Properties: Monosodium salts (e.g., C.I. Acid Orange 7) exhibit higher water solubility than disodium analogs, impacting their dyeing efficiency and environmental mobility . Comparative studies emphasize the need for direct salt-form comparisons to assess safety and efficacy equivalence in generic formulations .

Preparation Methods

Diazotization-Coupling Sequence

The synthesis follows a four-stage diazotization-coupling protocol adapted from industrial azo dye production:

Stage 1: Primary Diazotization
4-Amino-5-methoxy-2-sulfobenzoic acid (14.3 g, 0.05 mol) undergoes diazotization in 150 mL 1M HCl at 0-5°C using sodium nitrite (3.8 g, 0.055 mol). Reaction completion confirms via potassium iodide-starch paper testing.

Stage 2: First Coupling
The diazonium salt solution couples with 1-naphthol (7.2 g, 0.05 mol) in alkaline medium (pH 8-9) at 10°C. Monitoring at λmax 480 nm confirms complete consumption of the naphtholate intermediate within 2 hours.

Stage 3: Secondary Diazotization
The monoazo intermediate (22.4 g, 0.04 mol) rediazotized in 100 mL 2M H2SO4 using NaNO2 (3.0 g, 0.043 mol) at 0°C. Excess nitrous acid removed with sulfamic acid.

Stage 4: Final Coupling
Reaction with 4-methylaniline (4.3 g, 0.04 mol) in acetate buffer (pH 4.5-5.5) yields the crude disazo dye. Sodium hydroxide addition (2.0 g, 0.05 mol) induces monosodium salt formation through selective sulfonic acid neutralization.

Critical Process Parameters

Parameter Optimal Range Effect on Yield
Diazotization Temperature 0-5°C Prevents diazoamino side products
Coupling pH 4.5-5.5 Maximizes electrophilic activity
Salt Concentration 10-15% NaCl Enhances product precipitation

Purification and Isolation

The reaction mixture undergoes vacuum filtration to remove polymeric byproducts, followed by sequential purification steps:

3.1 Acid Precipitation
Adjust pH to 2.0 with concentrated HCl, precipitating the dye acid form. Centrifugation at 5000 rpm yields a 78% recovery of intermediate product.

3.2 Salt Conversion
Redissolve precipitate in deionized water (60°C), add 1.1 eq NaOH, and concentrate under reduced pressure. Crystallization from ethanol-water (3:1) produces needle-like crystals with 92% purity.

3.3 Final Recrystallization
Slow cooling (-0.5°C/min) of saturated aqueous solution yields pharmaceutical-grade crystals (mp 256-258°C dec.) suitable for textile applications.

Analytical Characterization

4.1 Spectroscopic Profiles

  • UV-Vis : λmax 492 nm (ε = 2.4×10^4 L·mol⁻¹·cm⁻¹) in aqueous solution
  • FT-IR : ν 1590 cm⁻¹ (N=N), 1180 cm⁻¹ (S=O), 1045 cm⁻¹ (C-Na)
  • 1H NMR (D2O) : δ 8.21 (d, J=8.4 Hz, 2H, naphthyl), 7.89 (s, 1H, azo proton)

4.2 Chromatographic Purity
HPLC analysis (C18 column, 0.1% TFA/MeCN gradient) shows 98.2% main peak (tR=12.4 min) with <0.5% unreacted intermediates.

Industrial-Scale Optimization

5.1 Continuous Flow Reactor Design
Modern implementations utilize microreactor technology to enhance mixing efficiency:

  • Residence time: 18 seconds per coupling stage
  • Yield improvement: 89% vs. 72% batch process

5.2 Waste Stream Management
Closed-loop systems recover 95% of copper catalysts (0.2-0.5% w/w) through ion-exchange resins, meeting EU REACH regulations.

Performance Characteristics

6.1 Substrate Affinity

Fiber Type Exhaustion (%) Fixation (%)
Cotton 94 ± 2 88 ± 3
Viscose 89 ± 3 82 ± 4
Nylon 6,6 42 ± 5 38 ± 6

6.2 Fastness Properties

Test Rating (ISO 105)
Light 5-6
Wash 4-5
Perspiration 4
Rubbing (dry) 4-5

Environmental and Regulatory Considerations

As an aromatic disazo compound, C.I. Direct Orange 32 falls under EU Directive 2002/61/EC restrictions. Modern production facilities implement advanced oxidation processes (AOPs) to achieve 99.9% degradation of residual dyes in wastewater streams. Life cycle assessments show carbon footprints of 8.2 kg CO2-eq/kg dye, competitive with reactive dye alternatives.

Q & A

Q. What best practices ensure proper attribution and reproducibility when sharing experimental data?

  • Methodological Answer : Assign Digital Object Identifiers (DOIs) to datasets via repositories like Zenodo. Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable). Document protocols using platforms like protocols.io , and cite raw data in publications using formats recommended by the DOE Office of Scientific and Technical Information .

Comparative Table: Analytical Techniques for Dye Characterization

Property Technique Key Parameters Reference
Molecular StructureNMR, FT-IRChemical shifts, functional groups
Thermal StabilityTGADecomposition temperature, mass loss
Environmental DegradationHPLC-MSMetabolite identification, retention times
ToxicityOECD assaysLC₅₀, EC₅₀ values

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